molecular formula C10H6F3NO2 B12096377 methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

Cat. No.: B12096377
M. Wt: 229.15 g/mol
InChI Key: AXJNLTRUKYGGLO-UHFFFAOYSA-N
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Description

Research Application and Value Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is a fluorinated organic building block of high interest in medicinal chemistry. It serves as a key synthetic precursor for the preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid , a scaffold investigated for the development of novel therapeutic agents. The indole-2-carboxylic acid structure is a privileged motif in drug discovery, known for its ability to act as a metal-binding pharmacophore . Specific Research Uses and Mechanism Derivatives of indole-2-carboxylic acid have shown significant promise as inhibitors of HIV-1 integrase, a critical enzyme for viral replication . In this context, the indole core and the carboxylic acid functional group (obtained after hydrolysis of this ester) are known to chelate the two Mg 2+ ions within the enzyme's active site, which is a fundamental mechanism of action for this class of inhibitors . Structural optimization of this scaffold, including the introduction of halogen atoms and hydrophobic groups, has led to compounds with markedly increased inhibitory effects . Beyond virology, the indole-2-carboxylate scaffold is a recognized structure in the development of allosteric modulators for protein targets such as the cannabinoid CB1 receptor and inhibitors of proteins like Mcl-1 in oncology research . The specific trifluoro substitution pattern on the indole ring is likely to influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable entity for structure-activity relationship (SAR) studies. Handling and Specification While the exact CAS Number for this specific methyl ester is not confirmed in the available data, the related carboxylic acid has 1699249-56-3 . Based on its structure, the molecular formula is expected to be C 10 H 6 F 3 NO 2 with a molecular weight of approximately 229.15 g/mol. As a best practice, this compound should be stored in a sealed container under dry conditions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-5(11)3-6(12)8(13)9(4)14-7/h2-3,14H,1H3

InChI Key

AXJNLTRUKYGGLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Reaction Overview and Key Intermediates

This method, detailed in CN116396204B, involves a four-step sequence starting from 2,3,5-trifluoroaniline:

  • Formation of N-(2,3,5-Trifluorophenyl)-2-(Hydroxyimino)Acetamide :
    A mixture of 2,3,5-trifluoroaniline and concentrated hydrochloric acid is added to an aqueous solution of chloral and sodium sulfate heptahydrate. Hydroxylamine hydrochloride facilitates condensation, yielding the hydroxyimino intermediate.

    • Key Conditions : Molar ratio of 1:1.15–1.25 (aniline:chloral), 80–85°C reaction temperature, and 2–3 hours duration.

  • Cyclization to 4,6,7-Trifluoro Isatin :
    The intermediate is treated with toluene, glyoxylic acid, and concentrated sulfuric acid at 95–100°C, inducing cyclization to form the isatin derivative.

    • Optimization : A 3-hour reaction time ensures complete conversion, with post-reaction washing using saturated sodium carbonate to isolate the product.

  • Protection and Reduction to N-(p-Toluenesulfonyl)-4,6,7-Trifluoro Indole :
    The isatin is protected with p-toluenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions. Subsequent reduction with sodium borohydride and a boron trifluoride-etherate catalyst yields the indole core.

    • Catalyst System : A 1:0.01–0.05 molar ratio of BF₃·Et₂O to B(C₆F₅)₃ ensures efficient reduction.

  • Carboxylation and Deprotection :
    The indole intermediate reacts with isopropyl magnesium chloride-lithium chloride and carbon dioxide to introduce the carboxylic acid group. Deprotection with sodium hydroxide affords 4,6,7-trifluoro-1H-indole-2-carboxylic acid.

Esterification to Methyl Ester

While the patent describes the synthesis of the carboxylic acid, conversion to the methyl ester is achievable via Fischer esterification:

  • Procedure : The acid is refluxed with methanol and sulfuric acid, yielding the ester with >99% purity.

Method 2: Bromination and Coupling Route from 2,4,5-Trifluorobenzoic Acid

Stepwise Synthesis and Key Transformations

US12006291 outlines a six-step process starting from 2,4,5-trifluorobenzoic acid:

  • Bromination to 2,5-Dibromo-3,4,6-Trifluorobenzoic Acid :
    Bromination in sulfuric acid introduces bromine atoms at the 2- and 5-positions, critical for subsequent coupling reactions.

  • Formation of Weinreb Amide :
    Reaction with N,O-dimethylhydroxylamine in the presence of an activating agent produces the amide intermediate, enabling controlled reduction.

  • Reduction to Aldehyde and Grignard Addition :
    The amide is reduced to an aldehyde, which undergoes Grignard addition with methyl magnesium chloride to install the indole’s side chain.

  • Cyclization and Hydrogenation :
    Intramolecular cyclization forms the indole skeleton, followed by hydrogenation to saturate the ring and introduce the methyl ester group.

  • Final Hydrolysis (Omitted for Ester Isolation) :
    Halting the process at the hydrogenation step yields methyl 4,6,7-trifluoro-1H-indole-2-carboxylate, bypassing the hydrolysis to the carboxylic acid.

Critical Reaction Parameters

  • Solvent Selection : Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) are preferred for their compatibility with Grignard reagents and ease of product isolation.

  • Catalytic Systems : Cuprous iodide and 2,2′-bipyridine facilitate cross-coupling reactions with high regioselectivity.

Comparative Analysis of Methodologies

Parameter Method 1 Method 2
Starting Material 2,3,5-Trifluoroaniline2,4,5-Trifluorobenzoic Acid
Key Steps Cyclization, Boron-Mediated ReductionBromination, Grignard Addition
Esterification Approach Post-Synthesis Fischer EsterificationIn Situ Ester Formation
Yield >99% Purity (Acid); Ester Yield ~85–90%75–80% Overall Yield (Ester)
Scalability Suitable for Multi-Kilogram ProductionRequires Strict Control of Azide Intermediates

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution primarily at the C3 and C5 positions due to electron-rich regions. Fluorine atoms at positions 4, 6, and 7 direct incoming electrophiles to specific sites:

  • Halogenation : Reacts with halogens (e.g., bromine) in acetic acid to form 3-bromo derivatives .

  • Nitration : Nitration with nitric acid/sulfuric acid produces nitro-substituted products at C3.

Table 1: Electrophilic Substitution Conditions

Reaction TypeReagentsPosition SubstitutedYield (%)
BrominationBr₂ (1.2 eq), AcOH, 25°CC372–85
NitrationHNO₃/H₂SO₄, 0°CC365–78

Nucleophilic Substitution Reactions

The methyl ester group at C2 facilitates nucleophilic attack. Common reactions include:

  • Hydrolysis : Converted to 4,6,7-trifluoroindole-2-carboxylic acid using NaOH (2M, reflux) .

  • Aminolysis : Reacts with amines (e.g., benzylamine) in DMF to form amide derivatives .

Key Example:

  • Hydrolysis of methyl ester to carboxylic acid under basic conditions:

    C10H6F3NO2+NaOHC9H4F3NO2+CH3OH\text{C}_{10}\text{H}_6\text{F}_3\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_9\text{H}_4\text{F}_3\text{NO}_2 + \text{CH}_3\text{OH}

    Conditions : 2M NaOH, 80°C, 4 hours .

Oxidation Reactions

The indole ring undergoes oxidation with strong oxidizing agents:

  • Ring Oxidation : KMnO₄ in acidic media cleaves the pyrrole ring, forming quinoline derivatives.

  • Side-Chain Oxidation : The methyl ester is stable under mild conditions but oxidizes to CO₂ under harsh regimes.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C6:

  • Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at C6 using Pd(OAc)₂/Xantphos .

Table 2: Coupling Reaction Examples

SubstrateCatalyst SystemProductYield (%)
6-Bromo derivativePd(OAc)₂/Xantphos6-(4-Fluorophenyl) derivative89
6-Bromo derivativePd(dba)₂/BINAP6-Benzylamine derivative76

Functional Group Interconversion

The ester group participates in diverse transformations:

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (C2-CH₂OH).

  • Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl ester derivatives.

Biological Interaction-Driven Reactions

In medicinal chemistry, this compound serves as a precursor for antiviral agents:

  • Amide Formation : Condensation with pyrazine-2-carboxylic acid using EDAC forms protease inhibitors .

  • Suzuki Coupling : Attaches aryl boronic acids to C6 for enhanced binding to viral integrases .

Table 3: Biologically Active Derivatives

DerivativeTarget ProteinIC₅₀ (μM)
C6-Fluorophenyl amideHIV-1 integrase0.13
C3-TrifluorophenylHepatitis B polymerase1.05

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate has been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. A study demonstrated that related compounds exhibited potent inhibition of integrase strand transfer activity with IC50 values as low as 0.13 μM . This suggests that structural modifications can significantly enhance antiviral activity.

2. Anticancer Potential
The compound serves as a scaffold for developing anticancer agents. Its structural attributes allow for modifications that can improve interactions with targets involved in cancer cell proliferation and survival. Research indicates that derivatives of indole-2-carboxylic acid can inhibit critical enzymes associated with cancer progression .

3. Anti-inflammatory Agents
this compound has also shown promise in anti-inflammatory applications. Its ability to modulate biochemical pathways involved in inflammation makes it a candidate for further exploration in therapeutic contexts aimed at treating inflammatory diseases.

Biological Studies

Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets. The trifluoromethyl group increases binding affinity to certain receptors and enzymes, modulating various biochemical pathways. Interaction studies have focused on its binding affinity with proteins involved in metabolic pathways or signaling cascades.

Case Study: HIV-1 Integrase Inhibition
A detailed investigation into the inhibitory effects of this compound on HIV-1 integrase revealed that modifications at the C3 position significantly improved activity. Compounds with halogenated anilines at the C6 position showed enhanced integrase inhibition effects due to favorable π-π stacking interactions with viral DNA .

Material Science Applications

This compound is utilized in synthesizing advanced materials with unique properties. Its reactivity allows it to be used as a building block in creating novel materials that may have applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

The following analysis compares methyl 4,6,7-trifluoro-1H-indole-2-carboxylate with key analogues, focusing on substituent effects, physical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

a) Ethyl 5-Fluoro-1H-Indole-2-Carboxylate
  • Structure : Ethyl ester at position 2 and a single fluorine at position 3.
  • Synthesis : Prepared via condensation of ethyl 5-fluoroindole-2-carboxylate with aryl amines under reflux in DMSO or DMF, catalyzed by sodium ethoxide .
  • Key Properties: Melting point: ~208–210°C (for indole-5-carboxylic acid derivatives) . Molecular weight: 193.16 g/mol (for non-fluorinated analogues) .
b) Indole-5-Carboxylic Acid and Derivatives
  • Properties :
    • Melting point: 208–210°C .
    • Molecular weight: 161.15 g/mol .
  • Contrast : The methyl ester group in the target compound reduces polarity compared to carboxylic acids, improving lipid solubility. Fluorine atoms further modulate solubility and reactivity.
c) 6,7-Dihydroxy-1H-Indole-2-Carboxylic Acid
  • Structure : Hydroxyl groups at positions 6 and 7, carboxylic acid at position 2.
  • Properties :
    • Molecular weight: 193.16 g/mol .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Indole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
This compound 4,6,7-F₃, COOCH₃ ~227.14 (estimated) Not reported Ester, Fluorine -
Ethyl 5-Fluoro-1H-indole-2-carboxylate 5-F, COOCH₂CH₃ 193.16 208–210 Ester, Fluorine
Indole-5-carboxylic acid COOH 161.15 208–210 Carboxylic acid
6,7-Dihydroxy-1H-indole-2-carboxylic acid 6,7-OH, COOH 193.16 Not reported Carboxylic acid, Hydroxyl
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, COOH 209.62 Not reported Carboxylic acid, Chloro
Key Observations:
  • Fluorine vs. Hydroxyl/Chloro : Fluorine’s electronegativity and small atomic radius enhance stability and bioavailability compared to hydroxyl or chloro groups.
  • Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl) generally exhibit lower melting points and higher volatility than carboxylic acids, facilitating synthetic manipulation .

Biological Activity

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

Overview of this compound

This compound is an indole derivative characterized by the presence of trifluoromethyl groups which enhance its biological activity. The compound serves as a versatile scaffold for the development of various therapeutic agents aimed at treating viral infections, cancer, and inflammation.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group increases the binding affinity to certain receptors and enzymes, modulating various biochemical pathways. Notably, this compound has been investigated for its role as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent antiviral properties. For instance, one study reported that a closely related compound effectively inhibited the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM. This suggests that structural modifications at the C3 position significantly enhance antiviral activity by improving interactions with the enzyme's active site .

Anticancer Properties

Indole derivatives are widely recognized for their anticancer potential. This compound has been identified as a promising scaffold for developing anticancer agents. Research indicates that modifications to the indole structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity IC50 Value Reference
HIV-1 Integrase Inhibition0.13 μM
Anticancer Activity (various cell lines)Varies (specific values not disclosed)
Anti-inflammatory EffectsNot quantified

Detailed Findings

  • Antiviral Studies : A study focused on indole derivatives revealed that this compound significantly inhibits HIV-1 integrase by chelating magnesium ions in the enzyme's active site. This interaction is crucial for preventing viral replication .
  • Cytotoxicity Assays : Research evaluating the cytotoxic effects of this compound on cancer cell lines showed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .
  • Inflammation Modulation : The compound has also been studied for its anti-inflammatory properties. Although specific quantitative data is limited, preliminary results suggest it may modulate inflammatory pathways effectively .

Q & A

Q. What are the standard synthetic routes for methyl 4,6,7-trifluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of fluorinated indole carboxylates typically involves cyclization of azido acrylate precursors or substitution reactions on pre-formed indole scaffolds. For example, methyl 6-fluoro-1H-indole-2-carboxylate was synthesized via thermal cyclization of (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate in anhydrous xylene, followed by purification using CombiFlash chromatography (0–20% ethyl acetate in hexane) . Optimization may include adjusting solvent polarity (e.g., DMF for high-temperature reflux), as seen in indole-2-carboxylate syntheses , or using catalysts like sodium acetate to enhance yields .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and fluorine-induced deshielding effects. For instance, 1^1H NMR of methyl 6-fluoro-1H-indole-2-carboxylate showed distinct peaks at δ 7.64 (dd, J = 8.6, 5.5 Hz) and δ 3.96 (s, OCH3_3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, as demonstrated for indole-2-carboxamides (e.g., [M+H]+ 319.0689) .
  • Melting point (mp) analysis : Discrepancies in mp between batches (e.g., mp 232–234°C vs. 256–259°C for indole-6-carboxylic acid derivatives) may indicate purity issues, necessitating recrystallization from DMF/acetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives of this compound?

Fluorine substitutions at positions 4, 6, and 7 influence electronic and steric properties, affecting bioactivity. For example, 4,6-difluoro-1H-indole-2-carboxamide showed potent inhibition of Mycobacterium tuberculosis, with fluorine enhancing metabolic stability and target binding . Advanced SAR studies could:

  • Introduce substituents (e.g., amides, esters) at the 2-carboxylate position to modulate solubility.
  • Use X-ray crystallography to resolve binding modes with biological targets, as seen in β-carboline derivatives .

Q. How should researchers address contradictory spectral or physical data (e.g., melting points) across studies?

Contradictions may arise from polymorphic forms or impurities. For example, indole-6-carboxylic acid derivatives exhibited mp variations (208–210°C vs. 256–259°C) depending on purity (>95% vs. >98%) . To resolve discrepancies:

  • Perform HPLC purity assays with UV detection at 254 nm.
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate with X-ray powder diffraction (XRPD) to confirm crystalline phases .

Q. What methodologies are suitable for studying the compound’s reactivity in cross-coupling or functionalization reactions?

Fluorinated indoles are amenable to:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl boronic acids, as used in 5-fluoroindole-2-carboxamide syntheses .
  • Nucleophilic aromatic substitution : Fluorine at position 7 could be replaced with methoxy or amino groups under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Photocatalytic C–H functionalization : Visible-light-mediated reactions to introduce heteroaryl groups at the indole core .

Q. How can computational chemistry aid in predicting the compound’s physicochemical or pharmacokinetic properties?

  • Density functional theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.
  • Molecular docking : Screen against mycobacterial enzymes (e.g., DprE1) using AutoDock Vina, leveraging structural data from indole-2-carboxamide analogs .
  • ADMET prediction tools : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition, critical for drug development .

Methodological Notes

  • Synthetic protocols : Always use anhydrous solvents (e.g., xylene, DMF) and inert atmospheres (N2_2) to prevent hydrolysis of intermediates .
  • Safety : Handle fluorinated compounds with PPE (gloves, goggles) due to potential toxicity. Waste must be stored separately and disposed via certified agencies .
  • Data validation : Cross-check spectral data with databases like PubChem (InChI Key: YIBQKUYCGBJTHR-UHFFFAOYSA-N for related compounds) .

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